3-methyl-N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine
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Overview
Description
3-methyl-N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by a pyrazole ring substituted with a methyl group, a phenylethyl group, and a propyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The introduction of the methyl, phenylethyl, and propyl groups can be achieved through various substitution reactions. For instance, alkylation reactions using appropriate alkyl halides in the presence of a base can introduce these groups onto the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenylethyl)-isobutyramide
- 3-methyl-N-(2-phenylethyl)-butyramide
- N-phenethyl hexanamide
Uniqueness
3-methyl-N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H21N3 |
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Molecular Weight |
243.35 g/mol |
IUPAC Name |
3-methyl-N-(2-phenylethyl)-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C15H21N3/c1-3-11-18-12-15(13(2)17-18)16-10-9-14-7-5-4-6-8-14/h4-8,12,16H,3,9-11H2,1-2H3 |
InChI Key |
WSSGVUQIJFTPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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